ethyl (diethoxyphosphoryl)(diphenylphosphorothioyl)acetate
Description
Ethyl (diethoxyphosphoryl)(diphenylphosphorothioyl)acetate is an organophosphorus compound known for its unique chemical structure and properties. This compound is characterized by the presence of both diethoxyphosphoryl and diphenylphosphorothioyl groups, making it a versatile molecule in various chemical reactions and applications.
Properties
IUPAC Name |
ethyl 2-diethoxyphosphoryl-2-diphenylphosphinothioylacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26O5P2S/c1-4-23-19(21)20(27(22,24-5-2)25-6-3)26(28,17-13-9-7-10-14-17)18-15-11-8-12-16-18/h7-16,20H,4-6H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDSFITAUQOAGJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(P(=S)(C1=CC=CC=C1)C2=CC=CC=C2)P(=O)(OCC)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26O5P2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (diethoxyphosphoryl)(diphenylphosphorothioyl)acetate typically involves the reaction of diethyl phosphite with diphenylphosphorothioyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants. The product is then purified through distillation or recrystallization to obtain a high-purity compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistent reaction conditions and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
Ethyl (diethoxyphosphoryl)(diphenylphosphorothioyl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids and phosphine oxides.
Reduction: Reduction reactions can convert the compound into phosphines and phosphites.
Substitution: Nucleophilic substitution reactions can replace the ethoxy groups with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alcohols are employed in substitution reactions.
Major Products Formed
Oxidation: Phosphonic acids and phosphine oxides.
Reduction: Phosphines and phosphites.
Substitution: Various substituted phosphonates and phosphorothioates.
Scientific Research Applications
Ethyl (diethoxyphosphoryl)(diphenylphosphorothioyl)acetate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological molecules.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the production of flame retardants, plasticizers, and other specialty chemicals.
Mechanism of Action
The mechanism of action of ethyl (diethoxyphosphoryl)(diphenylphosphorothioyl)acetate involves its interaction with various molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their catalytic activity. It can also interact with cellular membranes, affecting their permeability and function .
Comparison with Similar Compounds
Similar Compounds
Diethyl benzylphosphonate: Similar in structure but lacks the diphenylphosphorothioyl group.
Ethyl (diethoxyphosphoryl)glycinate: Contains a glycine moiety instead of the diphenylphosphorothioyl group.
Triethyl phosphonoacetate: Similar in structure but lacks the diphenylphosphorothioyl group.
Uniqueness
Ethyl (diethoxyphosphoryl)(diphenylphosphorothioyl)acetate is unique due to the presence of both diethoxyphosphoryl and diphenylphosphorothioyl groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a valuable compound in various research and industrial applications .
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